
Thalidomide-5'-O-C5-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-5’-O-C5-azide is a modified derivative of thalidomide, a well-known cereblon (CRBN) inhibitor. This compound contains an azide group, making it suitable for click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC). Thalidomide-5’-O-C5-azide is primarily used as a ligand of E3 ubiquitin ligase and linker conjugates for the synthesis of proteolysis-targeting chimeras (PROTACs) .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-C5-azide involves the click chemistry modification of thalidomide. The azide group is introduced to the thalidomide molecule through a series of chemical reactions, including nucleophilic substitution and azidation. The reaction conditions typically involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods: Industrial production of Thalidomide-5’-O-C5-azide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Thalidomide-5’-O-C5-azide undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms triazole rings by reacting the azide group with alkyne-containing molecules
Nucleophilic substitution: The azide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions:
Copper catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings
Alkyne-containing molecules: React with the azide group to form triazole rings
Major Products:
Triazole-containing compounds: Formed through CuAAC reactions
Substituted thalidomide derivatives: Resulting from nucleophilic substitution reactions
科学研究应用
Thalidomide-5’-O-C5-azide has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and conjugates
Biology: Employed in the study of protein-protein interactions and the development of PROTACs for targeted protein degradation
Medicine: Investigated for its potential in drug discovery and development, particularly in cancer therapy
Industry: Utilized in the production of specialized chemical reagents and intermediates
作用机制
Thalidomide-5’-O-C5-azide exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of specific transcription factors, such as IKZF3 and IKZF1. The compound’s azide group allows it to participate in click chemistry reactions, enabling the formation of conjugates and complexes that can modulate various biological pathways .
相似化合物的比较
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer activities
Uniqueness: Thalidomide-5’-O-C5-azide is unique due to its azide group, which allows it to participate in click chemistry reactions. This modification enhances its versatility and applicability in various scientific research fields, particularly in the development of PROTACs and other conjugates .
属性
分子式 |
C18H19N5O5 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
5-(5-azidopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H19N5O5/c19-22-20-8-2-1-3-9-28-11-4-5-12-13(10-11)18(27)23(17(12)26)14-6-7-15(24)21-16(14)25/h4-5,10,14H,1-3,6-9H2,(H,21,24,25) |
InChI 键 |
LSGAQVWTEJZCDG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


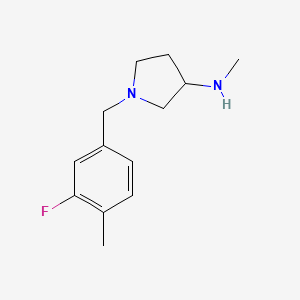
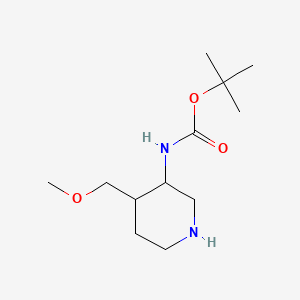
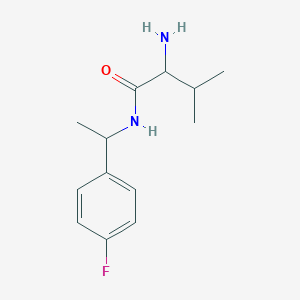
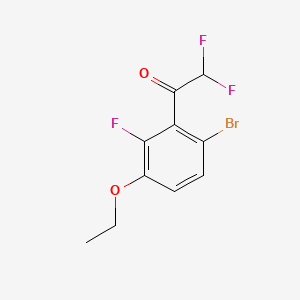

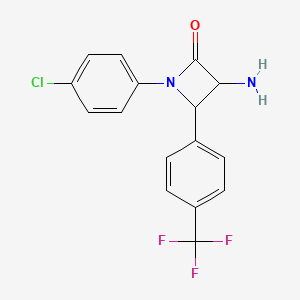
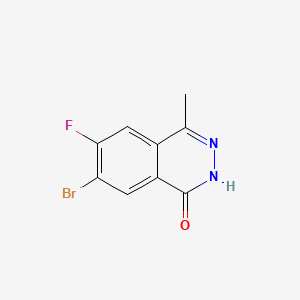
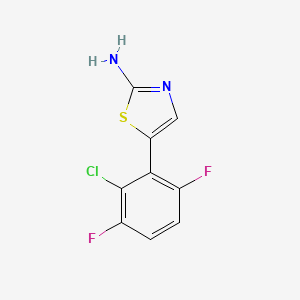
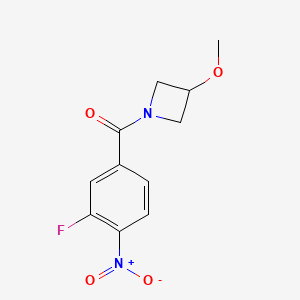
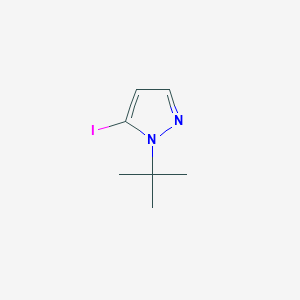
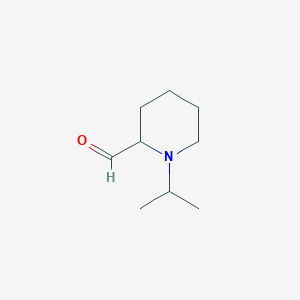
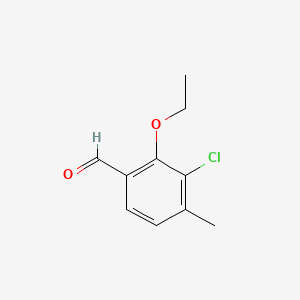
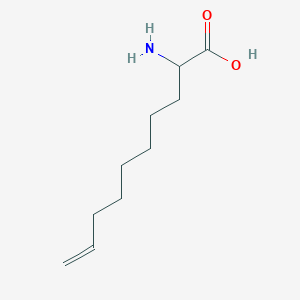
![Tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772563.png)
